molecular formula C21H24IN3O7 B11550155 N-({N'-[(E)-(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide

N-({N'-[(E)-(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide

Cat. No.: B11550155
M. Wt: 557.3 g/mol
InChI Key: ONLYHKUWGSXRIG-YSURURNPSA-N
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Description

N-({N’-[(E)-(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, a hydroxy group, an iodine atom, and a trimethoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde with hydrazine to form the corresponding hydrazone.

    Coupling with trimethoxybenzamide: The hydrazone intermediate is then coupled with 3,4,5-trimethoxybenzamide under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The hydrazone moiety can be reduced to form the corresponding amine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-({N’-[(E)-(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving hydrazone and benzamide functionalities.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific enzymes or receptors: This can modulate their activity and influence various biological processes.

    Interfering with cellular signaling pathways: This can lead to changes in cell behavior, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-({N’-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide: Similar structure but lacks the iodine atom.

    N-({N’-[(E)-(3-Ethoxy-4-hydroxy-5-bromophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide: Similar structure but contains a bromine atom instead of iodine.

Uniqueness

The presence of the iodine atom in N-({N’-[(E)-(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide imparts unique properties, such as increased molecular weight and potential for specific interactions with biological targets that are not observed with similar compounds lacking the iodine atom.

Properties

Molecular Formula

C21H24IN3O7

Molecular Weight

557.3 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C21H24IN3O7/c1-5-32-15-7-12(6-14(22)19(15)27)10-24-25-18(26)11-23-21(28)13-8-16(29-2)20(31-4)17(9-13)30-3/h6-10,27H,5,11H2,1-4H3,(H,23,28)(H,25,26)/b24-10+

InChI Key

ONLYHKUWGSXRIG-YSURURNPSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)I)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)I)O

Origin of Product

United States

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